molecular formula C6H4N4 B095172 1-Methyl-1H-imidazole-4,5-dicarbonitrile CAS No. 19485-35-9

1-Methyl-1H-imidazole-4,5-dicarbonitrile

Cat. No. B095172
CAS RN: 19485-35-9
M. Wt: 132.12 g/mol
InChI Key: SUOVGHDPXJUFME-UHFFFAOYSA-N
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Description

The compound 1-Methyl-1H-imidazole-4,5-dicarbonitrile is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile, a related compound, involves the formation of substituted phenyl pyridinones, which exhibit potent inotropic activity . Another synthesis method for 4(5)-nitro-1H-imidazole-5(4)-carbonitrile, a compound structurally related to 1-Methyl-1H-imidazole-4,5-dicarbonitrile, involves cine-substitution reactions with potassium cyanide in aqueous methanol solution . Additionally, 1-(Methyldithiocarbonyl)imidazole has been used as a reagent for the synthesis of substituted thioureas, indicating the versatility of imidazole derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and diverse. For example, the crystal structure of 2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile has been determined by X-ray diffraction, revealing that it crystallizes in the monoclinic system with specific unit cell parameters and that the crystal packing is stabilized by hydrogen bonds and intermolecular interactions .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. The Bamberger fission and reclosure of 1-alkyl-5-(alkylamino)imidazole-4-carbonitriles can lead to the formation of 2-oxo derivatives, with the reaction proceeding through intermediates that equilibrate rapidly in solution . This demonstrates the reactivity of the imidazole ring and its potential for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the imidazole ring can significantly affect the compound's reactivity, solubility, and stability. The crystal structure analysis provides insights into the intermolecular forces that govern the solid-state properties of these compounds .

Scientific Research Applications

  • Catalysis in Coupling Reactions : Substituted 1H-imidazole-4,5-dicarbonitrile compounds have been used as catalysts in coupling reactions, specifically for nucleoside methyl phosphonamidites. These compounds exhibit molecular nonplanarity due to steric repulsion, influencing their catalytic properties (Bats, Schell, & Engels, 2013).

  • Synthesis of Coordination Compounds : This compound has been utilized in the synthesis of coordination compounds featuring iron and cobalt, providing insights into the creation of new organic metal super-molecules materials (Gao Jixin, 2015).

  • Formation of Supramolecular Compounds : It has been involved in the formation of uncharged crystalline supramolecular compounds, leveraging the proton-donating characteristics of aromatic heterocycles (Wang, Tang, & Ganin, 2006).

  • Development of Energetic Compounds : A high-nitrogen compound derived from 1-Methyl-1H-imidazole-4,5-dicarbonitrile, namely 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile), has been synthesized and characterized for its potential as a novel group of energetic compounds. Its high thermal stability and decomposition kinetics are notable (Lewczuk et al., 2020).

  • Green Synthesis of Heterocyclic Compounds : This compound has been used in an environmentally friendly, multi-component one-pot synthesis of novel imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine derivatives, demonstrating its role in green chemistry (Sadek et al., 2018).

  • Pharmaceutical Research : Derivatives of 1-Methyl-1H-imidazole-4,5-dicarbonitrile, such as 1-([1,1 I -Biphenyl]-4-ylmethyl]-1H-imidazolium-2,5-dichloro-3,6-dihydroxy-cyclohexa-2,5-diene-1,4-dione, have been studied for their potential in pharmaceutical applications, especially in relation to their structural, spectroscopic behavior, and inhibitory activity against different receptors (Mary et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-methylimidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-10-4-9-5(2-7)6(10)3-8/h4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOVGHDPXJUFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342598
Record name 1-Methyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazole-4,5-dicarbonitrile

CAS RN

19485-35-9
Record name 1-Methyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
J Lokaj, J Moncol, F Bureš, J Kulhánek - Journal of Chemical …, 2011 - Springer
The crystal structure of 2-(2,2-dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile (C 8 H 4 Br 2 N 4 , Mr = 315.92) has been determined by single crystal X-ray diffraction analysis. …
Number of citations: 3 link.springer.com
Z Hloušková, F Bureš - Arkivoc, 2017 - arkat-usa.org
Two new push-pull molecules with imidazole-4, 5-dicarbonitrile acceptor, thiophene and 2-methoxythiophene donors with potential use in photoredox catalysis were designed and …
Number of citations: 6 www.arkat-usa.org
H Mandal, JL Rao, J Kulhánek, F Bureš… - The Journal of …, 2023 - ACS Publications
Photophysical behaviors of D−π–A compound 2-{4-[4-(N,N-dimethylamino)phenylethynyl]phenyl-1-methyl-1H-imidazole-4,5-dicarbonitrile (DMAPPIDCN) were explored using steady-…
Number of citations: 0 pubs.acs.org
Z Zhu, X He, W Tan, J Hong, S Liao, J Lv, K Zeng, J Hu… - Polymer, 2021 - Elsevier
A novel full-aromatic dicyanoimidazole (DCI) resin monomer—2,2'-((1,4-phenylenebis(oxy))bis(4,1-phenylene))bis(1H-imidazole-4,5-dicarbonitrile) (4PODCI)was synthesized by a …
Number of citations: 11 www.sciencedirect.com
GAO Jixing, GU Zhifeng, Y Changshan… - 有色金属科学 …, 2015 - ysjskxygc.xml-journal.net
Hydrothermal reaction of 1-methyl-1H-imidazole-4, 5-dicarbonitrile (MID) and NaN 3 in the presence of Lewis acid transition metals sulfate (M= Fe Ⅱ, Co Ⅱ) afforded two coordination …
Number of citations: 0 ysjskxygc.xml-journal.net
RH Yi, GY Liu, YT Luo, WY Wang… - … A European Journal, 2021 - Wiley Online Library
A series of dicyano‐imidazole‐based molecules with thermally activated delayed fluorescence (TADF) properties were synthesized to obtain pure blue‐emitting organic light‐emitting …
M Khalid, I Shafiq, M Zhu, MU Khan, Z Shafiq… - Journal of Saudi …, 2021 - Elsevier
Now a days, non-fullerene organic compounds are considered with keen interest for the greener energy and potential photovoltaic devices. Herein, novel acceptor chromophores (…
Number of citations: 47 www.sciencedirect.com
RH Yi, CM Shao, CH Lin, YC Fang… - The Journal of …, 2020 - ACS Publications
Most phosphorescent devices suffer from severe triplet–triplet annihilation (TTA), and the efficiency recording at high luminance is much lower than that at low luminance, making the …
Number of citations: 22 pubs.acs.org
K Albertshofer, NS Mani - The Journal of Organic Chemistry, 2016 - ACS Publications
We report the regioselective and direct functionalization of rationally designed imidazole derivatives through electrophilic fluorination with N-fluorobenzenesulfonimide enabled via in …
Number of citations: 17 pubs.acs.org
A Ishaq, MU Alvi, Y Alvi, MU Khan, J Yaqoob… - The European Physical …, 2022 - Springer
Herein, we planned to architect novel N-shaped environmental friendly organic solar cells (EFOSCs) based on dipyrrolo [2,3-b:20,30-e]pyrazine-2,6 (1H,5H)-dione (PzDP) type DPDV …
Number of citations: 5 link.springer.com

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